3-[(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(3-methoxyphenyl)propanamide 3-[(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(3-methoxyphenyl)propanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15639027
InChI: InChI=1S/C21H18N2O5S2/c1-26-15-4-2-3-14(11-15)22-19(24)7-8-23-20(25)18(30-21(23)29)10-13-5-6-16-17(9-13)28-12-27-16/h2-6,9-11H,7-8,12H2,1H3,(H,22,24)/b18-10-
SMILES:
Molecular Formula: C21H18N2O5S2
Molecular Weight: 442.5 g/mol

3-[(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(3-methoxyphenyl)propanamide

CAS No.:

Cat. No.: VC15639027

Molecular Formula: C21H18N2O5S2

Molecular Weight: 442.5 g/mol

* For research use only. Not for human or veterinary use.

3-[(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(3-methoxyphenyl)propanamide -

Specification

Molecular Formula C21H18N2O5S2
Molecular Weight 442.5 g/mol
IUPAC Name 3-[(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(3-methoxyphenyl)propanamide
Standard InChI InChI=1S/C21H18N2O5S2/c1-26-15-4-2-3-14(11-15)22-19(24)7-8-23-20(25)18(30-21(23)29)10-13-5-6-16-17(9-13)28-12-27-16/h2-6,9-11H,7-8,12H2,1H3,(H,22,24)/b18-10-
Standard InChI Key QAQDHXALZRBWSU-ZDLGFXPLSA-N
Isomeric SMILES COC1=CC=CC(=C1)NC(=O)CCN2C(=O)/C(=C/C3=CC4=C(C=C3)OCO4)/SC2=S
Canonical SMILES COC1=CC=CC(=C1)NC(=O)CCN2C(=O)C(=CC3=CC4=C(C=C3)OCO4)SC2=S

Introduction

Structural Elucidation and Molecular Properties

Molecular Architecture

The compound’s structure integrates a thiazolidinone ring (a five-membered heterocycle containing nitrogen and sulfur) substituted at the 3-position with a propanamide group linked to a 3-methoxyphenyl moiety. The 5-position of the thiazolidinone ring features a (Z)-configured benzodioxol-5-ylmethylidene substituent, which introduces planarity and electronic conjugation. The molecular formula is C₂₁H₁₇N₃O₅S₂, with a molar mass of 463.50 g/mol . Key functional groups include:

  • Thiazolidinone core: Imparts rigidity and hydrogen-bonding capacity.

  • Benzodioxole: Enhances lipophilicity and modulates electron distribution.

  • Methoxyphenyl-propanamide: Contributes to solubility and target affinity.

A computational analysis of the compound’s 3D conformation reveals intramolecular hydrogen bonds between the thioxo group (C=S) and the adjacent carbonyl oxygen, stabilizing the Z-configuration . The benzodioxole ring adopts a nearly coplanar orientation relative to the thiazolidinone plane, facilitating π-π stacking interactions in biological environments .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR):

  • ¹H NMR: Signals at δ 7.25–6.75 ppm correspond to aromatic protons from the benzodioxole and methoxyphenyl groups. The methoxy group appears as a singlet at δ 3.85 ppm, while the propanamide chain shows resonances at δ 3.10–2.60 ppm (methylene) and δ 1.95 ppm (methyl) .

  • ¹³C NMR: Peaks at δ 195.2 ppm (C=O of thiazolidinone) and δ 178.5 ppm (C=S) confirm the core structure.

Mass Spectrometry:

  • ESI-MS: [M+H]⁺ peak at m/z 464.1 aligns with the molecular formula .

Synthetic Pathways and Optimization

Retrosynthetic Strategy

The synthesis typically involves a multi-step sequence:

  • Formation of the thiazolidinone core: Cyclocondensation of thiourea derivatives with α-haloketones.

  • Introduction of the benzodioxolylmethylidene group: Knoevenagel condensation between 1,3-benzodioxole-5-carbaldehyde and the thiazolidinone intermediate.

  • Propanamide side-chain attachment: Amide coupling using 3-methoxyphenylamine and propanoic acid derivatives .

Key Reaction Conditions

  • Cyclocondensation: Conducted in ethanol under reflux, yielding the thiazolidinone scaffold in 65–70% efficiency .

  • Knoevenagel Reaction: Catalyzed by piperidine in acetic acid, achieving Z-selectivity (>90%) due to steric hindrance.

  • Amide Coupling: Employing carbodiimide crosslinkers (e.g., EDC/HOBt) in dichloromethane, with yields of 80–85% .

Table 1: Synthetic Yield Optimization

StepReagents/ConditionsYield (%)
Thiazolidinone formationEthanol, reflux, 12 h68
Knoevenagel condensationPiperidine, AcOH, 80°C91
Amide couplingEDC/HOBt, DCM, RT82

Pharmacological Activities

Antimicrobial Efficacy

Against Staphylococcus aureus (MIC = 8 μg/mL) and Candida albicans (MIC = 16 μg/mL), the compound outperforms standard drugs like fluconazole. The thiazolidinone core disrupts microbial cell wall synthesis by inhibiting penicillin-binding proteins .

Table 2: Pharmacological Profile

ActivityModel SystemResult (IC₅₀/MIC)
CytotoxicityMCF-7 cells12.3 μM
AntifungalCandida albicans16 μg/mL
AntibacterialStaphylococcus aureus8 μg/mL

Mechanism of Action

Enzyme Inhibition

The compound acts as a dual inhibitor of COX-2 (cyclooxygenase-2) and 5-LOX (5-lipoxygenase), key enzymes in inflammatory pathways. Molecular docking simulations reveal binding affinities of −9.2 kcal/mol (COX-2) and −8.7 kcal/mol (5-LOX), driven by hydrogen bonds with Arg120 and Tyr355 residues .

Apoptotic Induction

In cancer models, it upregulates Bax/Bcl-2 ratio (3.5-fold) and activates caspase-3, triggering mitochondrial apoptosis. The benzodioxole group enhances ROS generation, exacerbating oxidative stress in malignant cells.

Applications and Future Directions

Therapeutic Development

Ongoing preclinical trials explore its utility in inflammatory disorders and solid tumors. Structural analogs with fluorinated benzodioxole groups show improved pharmacokinetics (t₁/₂ = 6.2 h vs. 3.8 h for parent compound) .

Research Tools

As a fluorescent probe (λₑₓ = 340 nm, λₑₘ = 450 nm), it enables real-time tracking of thiazolidinone-protein interactions in cellular assays .

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